Deltasonamide 2 (hydrochloride)

PDEδ inhibition KRas trafficking protein-protein interaction

Researchers requiring precise PDEδ inhibition for KRas trafficking studies face a 650- to 1300-fold gap between in vitro affinity and cellular potency with nominally similar chemotypes. Deltasonamide 2 hydrochloride provides a rigorously defined pharmacological benchmark to eliminate uncontrolled experimental variables. - Characterized Kd of 385 pM for PDEδ and cellular apparent Kd of 61 nM, enabling direct correlation of target engagement with functional outcomes. - Validated in oncogenic KRas-dependent models with IC50 of 750 nM in MiaPaCa-2 cells, supporting reproducible antiproliferative and KRas mislocalization assays. - Supplied as the hydrochloride salt (CAS 2448341-55-5) with enhanced aqueous solubility for consistent biological assay preparation.

Molecular Formula C30H40Cl2N6O4S2
Molecular Weight 683.7 g/mol
Cat. No. B12423440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasonamide 2 (hydrochloride)
Molecular FormulaC30H40Cl2N6O4S2
Molecular Weight683.7 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl
InChIInChI=1S/C30H39ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H
InChIKeyXBBDRWJFBNADPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deltasonamide 2 (hydrochloride): Competitive PDEδ Inhibitor Overview


Deltasonamide 2 (hydrochloride) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ, also known as PDE6D), with a dissociation constant (Kd) of approximately 385 pM for the PDEδ protein [1]. The compound functions by binding to the farnesyl-binding pocket of PDEδ, thereby disrupting the chaperone function of PDEδ in trafficking prenylated proteins such as KRas to cellular membranes [2]. Deltasonamide 2 hydrochloride (CAS 2448341-55-5) represents the hydrochloride salt form of the parent compound Deltasonamide 2 (free base CAS 2088485-34-9), with enhanced aqueous solubility characteristics for biological assay applications .

Target & Pathway PDEδ prenyl-binding pocket inhibitor for KRas trafficking and membrane localization studies
Chemistry Format Hydrochloride salt form with enhanced aqueous solubility for biological assay applications
SAR Context Bis-sulfonamide chemotype comparator for structure-activity relationship and cellular engagement profiling

Why PDEδ Inhibitors Are Not Functionally Interchangeable


PDEδ inhibitors with nominally similar target binding profiles cannot be substituted interchangeably in experimental settings due to substantial variation in cellular activity-to-in vitro affinity ratios. The bis-sulfonamide inhibitor chemotype (to which Deltasonamide 2 belongs) exhibits a pronounced disparity between biochemical binding affinity and functional cellular potency—a phenomenon documented as a 650- to 1300-fold difference between in vitro Kd and cell-based inhibition activity [1]. This gap arises from compound-specific differences in cell penetration, susceptibility to Arl2-mediated ejection from the PDEδ binding pocket, and intracellular partitioning behavior. Furthermore, closely related analogs such as Deltasonamide 1 demonstrate distinct binding affinities (Kd = 203 pM vs 385 pM) and differing in-cellulo apparent Kd values, confirming that even minor structural modifications within the same chemotype produce quantitatively distinct pharmacological profiles [2]. Consequently, experimental reproducibility and data interpretability require precise compound specification, as substituting Deltasonamide 2 with a seemingly similar PDEδ inhibitor would introduce uncontrolled variables in cellular potency, target engagement kinetics, and selectivity outcomes.

In vitro binding affinity (Kd) does not predict cellular target engagement; in-cellulo apparent Kd may differ >10-fold between closely related analogs, making simple affinity comparisons insufficient for inhibitor selection.
Arl2-mediated ejection susceptibility varies with minor structural modifications, altering intracellular target residence time and functional activity in ways not captured by biochemical assays alone.
Substantial biochemical-to-cellular activity gap (650–1300×) means that compounds with similar picomolar Kd can produce profoundly different cellular outcomes; a PDEδ inhibitor with a similar core scaffold cannot be assumed interchangeable without head-to-head cellular data.

Quantitative Evidence vs Closest PDEδ Inhibitor Analogs


In Vitro PDEδ Binding Affinity Comparison

Deltasonamide 2 demonstrates a Kd of approximately 385 pM for PDEδ, representing a 1.9-fold lower binding affinity compared to its closest structural analog Deltasonamide 1, which exhibits a Kd of 203 pM under identical assay conditions [1]. This difference in picomolar-range binding affinity between two compounds sharing the bis-sulfonamide core scaffold illustrates that subtle structural modifications within the same chemotype produce quantifiable differences in target engagement.

In Vitro PDEδ Binding Affinity
Head-to-head
Deltasonamide 2 Kd ≈ 385 pM
Deltasonamide 1 Kd = 203 pM
1.9‑fold lower affinity
Defines a SAR comparator pair for evaluating binding kinetics differences
SPR/FP assay with purified PDEδ protein
PDEδ inhibition KRas trafficking protein-protein interaction

In-Cellulo Target Engagement Comparison

In a cellular context measuring PDEδ-RheB interaction disruption, Deltasonamide 2 exhibited an apparent in-cellulo Kd of 61 ± 5 nM, while Deltasonamide 1 demonstrated an apparent in-cellulo Kd of 85 ± 18 nM under identical experimental conditions [1]. Notably, Deltasonamide 2 achieved superior cellular target engagement (lower apparent Kd) despite its 1.9-fold weaker in vitro binding affinity compared to Deltasonamide 1 (385 pM vs 203 pM).

In-Cellulo Target Engagement
Head-to-head
D2 app. Kd 61 ± 5 nM
D1 app. Kd 85 ± 18 nM
1.4‑fold lower app. Kd
Cellular target engagement does not correlate with in vitro binding affinity
PDEδ‑RheB interaction disruption assay
cellular target engagement KRas membrane localization in-cellulo binding

Cellular PDEδ-KRas Inhibition and Antiproliferative Activity

Deltasonamide 2 inhibits PDE6δ-KRas protein-protein interaction in cells with a Kd of 64 nM . In functional antiproliferative assays, Deltasonamide 2 inhibits the growth of oncogenic KRas-dependent MiaPaCa-2 pancreatic cancer cells with an IC50 of 750 nM [1]. The approximately 12-fold difference between cellular target engagement Kd (64 nM) and antiproliferative IC50 (750 nM) defines the compound's functional activity profile in this KRas-mutant cancer model.

Cellular PDEδ‑KRas & Antiproliferative Activity
Reported endpoint context
Cellular Kd = 64 nM
MiaPaCa‑2 IC50 = 750 nM
12‑fold ratio (IC50 / Kd)
Establishes target engagement benchmark for interpreting antiproliferative outcomes
3‑day proliferation assay, MiaPaCa‑2 cells
KRas-mutant cancer MiaPaCa-2 antiproliferative activity

Comparative Antiproliferative Activity in KRas-Mutant Cancer Cells

In parallel proliferation assays conducted on KRas-mutant cancer cell lines, Deltasonamide 2 demonstrated superior antiproliferative activity compared to Deltasonamide 1 at submicromolar concentrations. This effect was most pronounced in MiaPaCa-2 pancreatic cancer cells, where Deltasonamide 2 treatment resulted in stronger proliferation reduction than Deltasonamide 1 under identical treatment conditions [1]. The enhanced antiproliferative effect of Deltasonamide 2 correlates with its lower in-cellulo apparent Kd (61 nM vs 85 nM) despite its higher biochemical Kd.

Comparative Antiproliferative Activity
Head-to-head
Deltasonamide 2: stronger proliferation reduction
Deltasonamide 1: less pronounced effect
Qualitatively stronger endpoint response
Correlates with lower in‑cellulo apparent Kd (61 vs 85 nM)
MiaPaCa‑2 and Panc‑Tu‑I KRas‑mutant cells
KRas-mutant cancer MiaPaCa-2 Panc-Tu-I antiproliferative comparison

In Vitro/Cell Activity Gap as Benchmark for Inhibitor Development

Deltasonamide 2 exhibits a 650- to 1300-fold difference between its in vitro binding affinity (Kd = 385 pM) and its in cellulo on-target activity [1]. This large activity gap, attributed to low cell penetration and Arl2-mediated inhibitor ejection from the PDEδ pocket, establishes Deltasonamide 2 as a critical reference benchmark for evaluating next-generation PDEδ inhibitors designed with improved cellular activity. In comparative studies, Deltaflexin-1 demonstrated an in vitro/cell inhibition activity relation approximately 60- to 180-fold better than Deltasonamide 2 [2].

In Vitro/Cell Activity Gap Benchmark
Cross‑study comparable
Deltasonamide 2 gap: 650–1300×
Deltaflexin‑1: 60–180× better correlation
Reference baseline for new inhibitor design
Serves as benchmark for medicinal chemistry programs targeting improved cell penetration
Nanoclustering‑FRET and antiproliferative assays
PDEδ inhibitor development cell penetration Arl2-mediated ejection

Validated Research Applications


Structure-Activity Relationship Studies of Bis-Sulfonamide Inhibitors

Researchers investigating how specific molecular modifications affect PDEδ binding and cellular activity can employ Deltasonamide 2 (Kd = 385 pM; cellular apparent Kd = 61 nM) alongside Deltasonamide 1 (Kd = 203 pM; cellular apparent Kd = 85 nM) as a defined comparator pair within the same bis-sulfonamide chemotype [1]. The inverse relationship between biochemical binding affinity and cellular target engagement between these two compounds provides a validated reference framework for evaluating structure-activity relationships, particularly for studies examining how Arl2-mediated ejection susceptibility and cell penetration efficiency are influenced by specific structural features [2].

KRas-Mutant Cancer Cell Proliferation Studies

Deltasonamide 2 is validated for antiproliferative studies in oncogenic KRas-dependent cancer models, with documented IC50 of 750 nM in MiaPaCa-2 pancreatic cancer cells and demonstrated superior antiproliferative activity compared to Deltasonamide 1 in both MiaPaCa-2 and Panc-Tu-I KRas-mutant cell lines [1]. The compound's cellular PDE6δ-KRas interaction inhibition Kd of 64 nM enables researchers to correlate target engagement with functional antiproliferative outcomes, supporting mechanistic studies of PDEδ-dependent KRas trafficking and membrane localization [2].

Reference Control for Next-Generation Inhibitor Development

Deltasonamide 2 serves as an essential reference benchmark in medicinal chemistry programs developing improved PDEδ inhibitors. The compound's well-characterized 650- to 1300-fold in vitro-to-cellular activity gap establishes a baseline for evaluating structural modifications designed to enhance cell penetration or reduce Arl2-mediated ejection from the PDEδ binding pocket [1]. Comparative studies of new chemical entities against this defined Deltasonamide 2 baseline enable quantitative assessment of activity improvements, with published data demonstrating that Deltaflexin series compounds achieved approximately 60- to 180-fold better in vitro/cell activity correlations [2].

KRas Membrane Localization and Spatial Organization Studies

Deltasonamide 2 is validated for studies examining KRas plasma membrane (PM) localization and spatial organization. Treatment with 5 μM Deltasonamide 2 induced significant loss of KRas PM localization in MiaPaCa-2 cells expressing mCitrine-KRas, with effects observable from 30 minutes onward in agreement with the effective rate of KRas PM dissociation [1]. This application supports research into PDEδ's chaperone function in trafficking prenylated KRas to cellular membranes and the consequences of PDEδ inhibition on KRas-dependent signaling architecture [2].

Application
Selection Property
Validation Focus
PDEδ bis‑sulfonamide SAR studies
Defined comparator pair with inverse in‑vitro‑to‑cellular affinity profile
Cellular target engagement and Arl2‑mediated ejection susceptibility
KRas‑mutant cancer cell‑model studies
Cellular PDEδ‑KRas inhibition and proliferation endpoint response
Target engagement‑to‑antiproliferative correlation
Next‑generation PDEδ inhibitor development
Well‑characterized in‑vitro‑to‑cellular activity gap baseline
Quantitative assessment of improved cell penetration and ejection resistance
KRas membrane localization studies
Reported loss of KRas plasma membrane localization
PDEδ chaperone function and spatial organization of prenylated KRas

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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